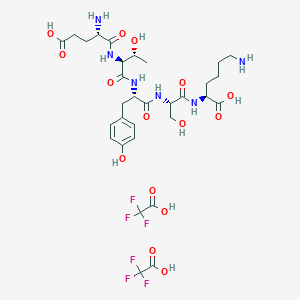

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA” is a model peptide used for the evaluation of analytical methods . It is a chemical compound widely used in scientific research, offering immense potential in various fields, including drug development, peptide synthesis, and biotechnology.

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA” include its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, molecular weight, and physical properties .科学的研究の応用

C27H42N6O11⋅2C2HF3O2 C_{27}H_{42}N_{6}O_{11} \cdot 2 C_{2}HF_{3}O_{2} C27H42N6O11⋅2C2HF3O2

. It has a variety of applications in scientific research, which I will detail below in separate sections for clarity.Analytical Method Evaluation

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA: is utilized as a model peptide for the evaluation of analytical methods . This application is crucial for developing and refining techniques in mass spectrometry, allowing researchers to identify and quantify peptides and proteins with high precision.

Infrared Spectroscopy

The compound’s nitrile-derivatized amino acids serve as infrared probes to study the local environment . This is particularly useful in understanding the structure and dynamics of peptides and proteins at the molecular level.

Fast-Atom Bombardment Mass Spectrometry

This peptide has been used in studies involving fast-atom bombardment/tandem mass spectrometry to determine the identity of the C-terminal amino acid in peptides cationized with Na+ . This helps in elucidating the structure of peptides, which is essential for understanding their function.

Drug Development

Due to its well-defined structure, H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA can be employed in drug development processes. It can act as a scaffold for the development of new therapeutic peptides or as a reference compound in pharmacokinetic studies.

Peptide Synthesis

The compound is also used in peptide synthesis as a building block for creating longer and more complex peptides. This has implications in the synthesis of proteins for therapeutic use or for creating enzymes with novel functions.

Biotechnology Research

In biotechnology, ETYSK · 2 TFA can be used to study protein-protein interactions, which are fundamental to many biological processes. Understanding these interactions can lead to the development of new biotechnological applications, such as biosensors or novel enzymes.

Protein Binding Studies

Proteins and peptides like ETYSK · 2 TFA are used in laboratory procedures to bind enzymes or couple peptides to carrier proteins . These studies are essential for developing relationships between proteins and other cellular components.

Cellular Component Analysis

Lastly, the stimulating properties of ETYSK · 2 TFA make it valuable for analyzing the relationships between proteins and various cellular components . This can provide insights into cellular mechanisms and help in the design of targeted therapies.

作用機序

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N6O11.2C2HF3O2/c1-14(35)22(33-23(39)17(29)9-10-21(37)38)26(42)31-19(12-15-5-7-16(36)8-6-15)24(40)32-20(13-34)25(41)30-18(27(43)44)4-2-3-11-28;2*3-2(4,5)1(6)7/h5-8,14,17-20,22,34-36H,2-4,9-13,28-29H2,1H3,(H,30,41)(H,31,42)(H,32,40)(H,33,39)(H,37,38)(H,43,44);2*(H,6,7)/t14-,17+,18+,19+,20+,22+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSRUJLTGMTSBJ-QIFBQZJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44F6N6O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)